molecular formula C19H17N3O3S B13809100 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-nitrophenyl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-nitrophenyl)methanone

Cat. No.: B13809100
M. Wt: 367.4 g/mol
InChI Key: LKUPLVZMWOTDQX-UHFFFAOYSA-N
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Description

Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) is a complex organic compound that features a piperidine ring substituted with benzothiazole and nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzothiazole Group: This step might involve the reaction of the piperidine derivative with benzothiazole under specific conditions.

    Addition of the Nitrobenzoyl Group: The final step could involve the acylation of the intermediate compound with a nitrobenzoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert nitro groups to amines.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

    Substitution: Reagents like halogens or alkylating agents could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their potential as therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures.

    Benzothiazole Derivatives: Compounds containing the benzothiazole moiety.

    Nitrobenzoyl Compounds: Compounds featuring the nitrobenzoyl group.

Uniqueness

The uniqueness of Piperidine,4-(2-benzothiazolyl)-1-(4-nitrobenzoyl)-(9ci) lies in its specific combination of functional groups, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C19H17N3O3S/c23-19(14-5-7-15(8-6-14)22(24)25)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2

InChI Key

LKUPLVZMWOTDQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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